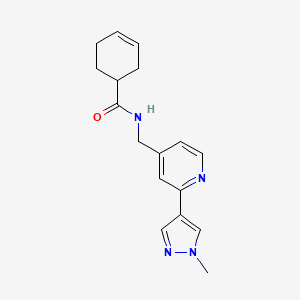

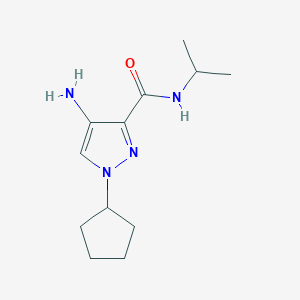

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide is a chemical entity that appears to be a hybrid molecule, incorporating structural features from pyrazole and pyridine derivatives. Although the specific compound is not directly mentioned in the provided papers, similar compounds with pyrazole and pyridine moieties have been synthesized and studied for their biological activities. For instance, a series of new chemical entities, 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones, were synthesized and showed moderate to good antibacterial, anti-inflammatory, and antioxidant activities .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, as seen in the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, which was synthesized from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in 9 steps with a 1% overall chemical yield . Although the exact synthesis route for N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide is not provided, it likely involves a multi-step process including the formation of the pyrazole and pyridine moieties, followed by their subsequent attachment to the cyclohexene carboxamide framework.

Molecular Structure Analysis

The molecular structure of compounds similar to N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide is characterized by spectroscopic methods such as 1H NMR, 13C NMR, Mass, and IR spectral studies . These methods provide detailed information about the molecular framework, functional groups, and the overall molecular conformation.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds can include amide bond formation, sulfonamidation, and methylation. For example, the synthesis of the PET agent mentioned involved a desmethylation step followed by radiolabeling through O-[(11)C]methylation . The chemical reactions for the compound would likely involve similar steps tailored to its specific structure.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide are not directly reported, related compounds exhibit a range of biological activities that suggest a degree of lipophilicity, stability, and reactivity suitable for interaction with biological targets. The antibacterial, anti-inflammatory, and antioxidant activities of similar compounds indicate that they have the necessary chemical properties to interact with biological systems . The physical properties such as solubility, melting point, and stability would be determined by the specific functional groups and overall molecular structure.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Derivative Formation The microwave-assisted synthesis of pyrazolopyridines demonstrates a modern approach to creating these compounds, which are evaluated for their antioxidant, antitumor, and antimicrobial activities. Such synthetic methods offer rapid, efficient routes to diverse derivatives, indicating the compound's versatility in drug design and chemical synthesis (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013). Similarly, enaminones, serving as key intermediates, have been utilized to synthesize pyrazole derivatives with notable antitumor and antimicrobial activities, showcasing the compound's foundational role in medicinal chemistry (Riyadh, 2011).

Biological Evaluation and Potential Uses Research on heterocyclic compounds, including pyrazole derivatives, underscores their significance in pharmaceuticals and agrochemicals due to high biological activity. These compounds serve as vital structural components in various applications, highlighting their broad utility in developing new therapeutic agents and agricultural products (Higasio & Shoji, 2001). Furthermore, novel pyrazole derivatives have been synthesized and evaluated for their cytotoxicity and inhibitory activity against topoisomerase IIα, a key target in cancer therapy. This research provides insights into the compound's potential as an anticancer agent, emphasizing its relevance in oncological research (Alam et al., 2016).

Propiedades

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-21-12-15(11-20-21)16-9-13(7-8-18-16)10-19-17(22)14-5-3-2-4-6-14/h2-3,7-9,11-12,14H,4-6,10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBXLUPWWCZPPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3CCC=CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2547331.png)

![Allyl 2-(butylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2547335.png)

![2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2547337.png)

![Tert-butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B2547344.png)

![1-Fluorosulfonyloxy-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzene](/img/structure/B2547345.png)

![6-(3-Chloro-2-methylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2547349.png)

![N-(4-ethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2547352.png)